tert-butyl N-(2-hydroxyéthyl)-N-phénylcarbamate

Vue d'ensemble

Description

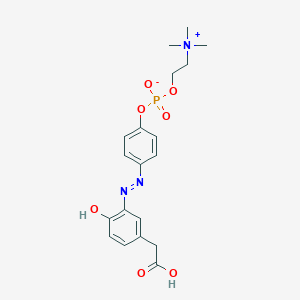

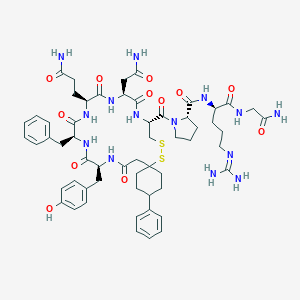

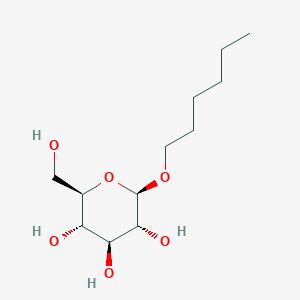

Tert-Butyl (2-hydroxyethyl)phenylcarbamate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl (2-hydroxyethyl)phenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-hydroxyethyl)phenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymérisation anionique

Ce composé a été utilisé dans la polymérisation anionique du tert-butyl aziridine-1-carboxylate (BocAz). Le groupe tert-butyloxycarbonyle (BOC) sur l'azote de l'aziridine active l'aziridine pour les polymérisations anioniques d'ouverture de cycle (AROP) et permet la synthèse de chaînes de poly(BocAz) de faible poids moléculaire .

Réaction de Suzuki

Le composé a été utilisé comme réactif dans la réaction de Suzuki, un type de réaction de couplage croisé, utilisée en chimie organique pour synthétiser des liaisons carbone-carbone .

Résolution cinétique enzymatique

Le composé a été utilisé dans la résolution cinétique enzymatique par réaction de transestérification catalysée par la lipase. Ce processus conduit aux énantiomères ®- et (S)-optiques purs .

Synthèse d'organosélénanes et d'organotelluranes chiraux

Le composé est un intermédiaire clé dans la synthèse d'organosélénanes et d'organotelluranes chiraux .

Synthèse peptidique

Le composé est utilisé dans la synthèse peptidique, en particulier dans la protection des groupes amines lors de la synthèse peptidique .

Attribution de la configuration absolue des amines primaires chirales

Le composé est utilisé comme réactif de choix pour l'attribution de la configuration absolue des amines primaires chirales par RMN 1H, donnant de meilleurs résultats que l'acide de Mosher .

Mécanisme D'action

Target of Action

Tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate, also known as N-Boc-Phenylglycinol, is a chemical compound used in various biochemical applications. It’s known that it’s used as a building block in the synthesis of other complex molecules, including chiral organoselenanes and organotelluranes .

Mode of Action

The compound itself doesn’t interact directly with biological targets. Instead, it serves as a precursor in chemical reactions. For instance, it undergoes enzymatic kinetic resolution via lipase-catalyzed transesterification reaction . This process leads to the optically pure ®- and (S)-enantiomers of the compound, which can be used in further chemical syntheses .

Biochemical Pathways

As a chemical precursor, N-Boc-Phenylglycinol doesn’t directly affect any biochemical pathways. For example, organoselenanes and organotelluranes, which can be synthesized from the enantiomers of this compound, have been investigated as inhibitors of certain enzymes .

Result of Action

The primary result of the action of N-Boc-Phenylglycinol is the production of other chemical compounds. For instance, it can be used to produce optically pure ®- and (S)-enantiomers via lipase-catalyzed transesterification . These enantiomers can then be used as precursors for the synthesis of other compounds, such as organoselenanes and organotelluranes .

Action Environment

The action of N-Boc-Phenylglycinol is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the lipase-catalyzed transesterification of this compound is performed under specific conditions to ensure the production of the desired enantiomers .

Propriétés

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRDREFSISCMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640996 | |

| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121492-10-2 | |

| Record name | 1,1-Dimethylethyl N-(2-hydroxyethyl)-N-phenylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121492-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How is tert-butyl (2-hydroxyethyl)phenylcarbamate utilized in the synthesis of Alafosfalin?

A1: tert-Butyl (2-hydroxyethyl)phenylcarbamate, also known as N-Boc phenylglycinol, serves as a key starting material in the multi-step synthesis of Alafosfalin []. The process involves several transformations:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)